molecular formula C18H17N3O2S B2545326 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone CAS No. 2034559-64-1

1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone

Cat. No.: B2545326
CAS No.: 2034559-64-1
M. Wt: 339.41
InChI Key: KBGXBRACAXAWAY-UHFFFAOYSA-N
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Description

1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone is a potent, cell-permeable small molecule inhibitor with significant research value for its dual activity against Janus kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathways. Its primary mechanism of action involves the competitive binding to the ATP-binding site of these kinases, thereby suppressing the phosphorylation and activation of downstream effectors. This compound has emerged as a critical pharmacological tool for investigating the interplay of JAK-STAT and ROCK pathways in disease models, particularly in oncology and fibrotic diseases . Researchers utilize this inhibitor to dissect the molecular drivers of cancer cell proliferation, survival, and migration, as well as the pathological processes underlying organ fibrosis, such as in the lung, liver, and kidney. Its application extends to the study of immune cell signaling and inflammatory responses, given the role of JAK kinases in cytokine signaling. The compound's well-characterized profile makes it a valuable asset for high-throughput screening, target validation, and pre-clinical mechanistic studies aimed at developing novel therapeutic strategies for a range of proliferative and fibrotic disorders.

Properties

IUPAC Name

1-[5-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12(22)16-6-7-17(24-16)18(23)20-9-8-13(10-20)21-11-19-14-4-2-3-5-15(14)21/h2-7,11,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGXBRACAXAWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidine ring can be introduced via a cyclization reaction involving appropriate precursors . The thiophene group is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Scientific Research Applications

1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Thione Derivatives

Example: 2-(Butylthio)-1H-benzo[d]imidazole (Compound 8)
  • Synthesis: Reaction of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with 1-bromobutane in the presence of triethylamine removes the acetyl group, yielding 2-(butylthio)-1H-benzo[d]imidazole .
  • Key Differences :
    • Stability : The acetyl group in the target compound is lost under basic conditions, whereas 2-(butylthio)-1H-benzo[d]imidazole lacks this liability.
    • Structure : The absence of the pyrrolidine-carbonyl-thiophene system reduces molecular complexity compared to the target compound.
Example: 2-(Benzylthio)-1H-benzo[d]imidazole
  • Synthesis : Similar deacetylation occurs when reacting with benzyl chloride, producing a benzylated thione derivative .

Benzimidazole-Oxadiazole Hybrids

Example: 1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone
  • Activity : These hybrids exhibit strong antioxidant activity (DPPH assay) surpassing ascorbic acid, attributed to the oxadiazole-thioether moiety .
  • Structural Advantages: The acetyl group remains intact due to milder reaction conditions, unlike the target compound’s susceptibility to base-induced deacetylation.

Piperidine-Modified Ethanone Derivatives

Example: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone
  • Synthesis : Chloroacetyl chloride and piperidine are used to introduce the piperidine moiety without acetyl loss .
  • Comparison :
    • Molecular Weight : Simpler structure (lower molecular weight) may improve solubility but reduce target specificity.
    • Functionality : The tetrazole ring offers metabolic stability, contrasting with the thiophene-acetyl system in the target compound.

Pyrrolidine-Carbonyl-Thiophene Analogues

Example: 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
  • Structure: Replaces the benzimidazole-pyrrolidine group with a 3-aminopyrrolidine, simplifying the heterocyclic framework .
  • Properties :
    • Molecular Weight : 238.31 g/mol vs. the target compound’s higher complexity.
    • Solubility : Likely enhanced due to the primary amine group, differing from the hydrophobic benzimidazole in the target.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Under Basic Conditions Notable Biological Activity
Target Compound C₁₉H₁₈N₃O₂S 352.43 Benzimidazole, pyrrolidine, acetyl Low (acetyl loss) Under investigation
2-(Butylthio)-1H-benzo[d]imidazole C₁₁H₁₄N₂S 206.30 Thioether, benzimidazole High N/A
1-(1H-Benzo[d]imidazol-1-yl)-2-((oxadiazolyl)thio)ethanone C₁₃H₁₁N₅O₂S 309.32 Oxadiazole, thioether, acetyl Moderate Antioxidant (IC₅₀ ~15–25 μM)
1-(1-Aryl-tetrazol-5-yl)-2-(piperidinyl)ethanone C₁₄H₁₆N₆O 292.32 Tetrazole, piperidine High Antimicrobial
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethanone C₁₁H₁₄N₂O₂S 238.31 Aminopyrrolidine, acetyl Moderate Research use only

Biological Activity

The compound 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone is a complex organic molecule that incorporates a benzo[d]imidazole moiety, a pyrrolidine ring, and a thiophenyl group. This unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. Understanding its biological activity is crucial for elucidating its potential therapeutic applications.

Structural Features

The compound's structure can be broken down into several key components:

  • Benzimidazole Moiety : Known for its role in kinase inhibition and interaction with various biological targets.
  • Pyrrolidine Ring : Often associated with neuroactive properties and potential interactions with receptors.
  • Thiophenyl Group : May contribute to the compound's pharmacological profile, including antibacterial and anti-inflammatory activities.

Biological Activity Overview

The biological activity of this compound has been predicted using computational methods that analyze structure-activity relationships (SAR). Similar compounds have demonstrated a range of activities, including:

  • Anticancer : Some derivatives exhibit significant antitumor effects, possibly through apoptosis induction and cell cycle modulation .
  • Antimicrobial : Structural similarities with known antimicrobial agents suggest potential effectiveness against various bacterial strains .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone. The following table summarizes relevant compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-(5-Methylindolyl)-2-methylheptylguanidinothiazoleIndole structureAntipsychotic
5-Chloro-N-(pyridin-2-yl)thiazoleThiazole ring, chlorineAntimicrobial
6-Fluoro-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazoleIndazole structureAntitumor

This comparison indicates that while there are compounds with similar structural features, the specific combination found in 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone may confer distinct biological properties.

Case Studies and Research Findings

Recent studies have explored the biological activity of benzimidazole derivatives, emphasizing their potential as therapeutic agents. For instance:

  • A study demonstrated that benzimidazole analogues can inhibit Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion .
  • Another research highlighted the anticancer efficacy of pyrrolidine-containing compounds, showing favorable pharmacokinetic profiles in mouse models .

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